4-((10,10-Difluoro-2,7-diazaspiro[4.5]decan-2-yl)methyl)-2-methylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((10,10-Difluoro-2,7-diazaspiro[4.5]decan-2-yl)methyl)-2-methylthiazole: is a complex organic compound characterized by its unique molecular structure, which includes a difluoro-diazaspiro[4.5]decan ring system and a methylthiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((10,10-Difluoro-2,7-diazaspiro[4.5]decan-2-yl)methyl)-2-methylthiazole typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is to first synthesize the 10,10-difluoro-2,7-diazaspiro[4.5]decan methylthiazole group. Reaction conditions often require the use of strong bases or acids, and the reactions are typically carried out under anhydrous conditions to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions can be performed on the difluoro-diazaspiro[4.5]decan ring to introduce different functional groups.
Substitution: : Nucleophilic substitution reactions can be used to modify the spirocyclic core or the thiazole ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like amines or alcohols, along with suitable catalysts, are employed in substitution reactions.
Major Products Formed
Oxidation: : Thiazole sulfoxides or sulfones.
Reduction: : Reduced derivatives of the spirocyclic core.
Substitution: : Substituted derivatives of the spirocyclic core or thiazole ring.
Scientific Research Applications
4-((10,10-Difluoro-2,7-diazaspiro[4.5]decan-2-yl)methyl)-2-methylthiazole: has shown potential in various scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its biological activity, including potential antimicrobial properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
4-((10,10-Difluoro-2,7-diazaspiro[4.5]decan-2-yl)methyl)-2-methylthiazole: can be compared to other similar compounds, such as:
4-Phenyl-2,7-diazaspiro[4.5]decan-1-one: : Both compounds share the spirocyclic core but differ in the substituents on the core structure.
7-Boc-10,10-difluoro-2,7-diaza-spiro[4.5]decan-1-one: : Similar difluoro-diazaspiro[4.5]decan core but with different functional groups.
The uniqueness of This compound
Properties
IUPAC Name |
4-[(6,6-difluoro-2,9-diazaspiro[4.5]decan-2-yl)methyl]-2-methyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F2N3S/c1-10-17-11(7-19-10)6-18-5-3-12(9-18)8-16-4-2-13(12,14)15/h7,16H,2-6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IREFKGCVTLVIRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCC3(C2)CNCCC3(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.